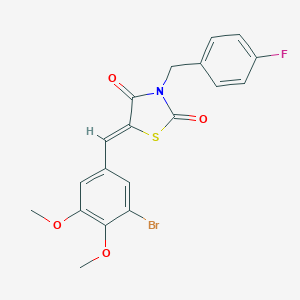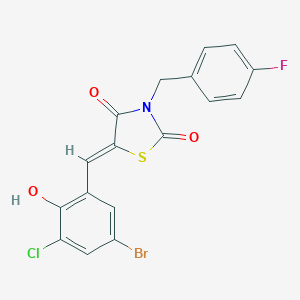![molecular formula C23H20N2O3 B302255 N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH1, is a small molecule inhibitor that has been extensively studied in recent years. It has shown great potential in the field of cancer research due to its ability to inhibit the activity of a protein called Rac1, which is known to be involved in tumor growth and metastasis. In
Mécanisme D'action
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide inhibits the activity of Rac1 by binding to its GTPase domain and preventing it from interacting with downstream effectors. This leads to a decrease in cell migration, invasion, and proliferation, which ultimately results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in the field of cancer research, which means that there is a wealth of information available on its mechanism of action and biological effects. However, there are also some limitations to using N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its efficacy may vary depending on the type of cancer cell being studied.
Orientations Futures
There are several future directions for research on N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of more potent and selective inhibitors of Rac1. Another area of interest is the study of the role of Rac1 in other diseases, such as cardiovascular disease and neurological disorders. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, as well as its potential for use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-isopropoxybenzaldehyde, which is then reacted with naphtho[2,1-b]furan-2-carbohydrazide to form N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The final product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of Rac1, a protein that is known to be involved in tumor growth and metastasis. Rac1 is a small GTPase that plays a crucial role in regulating cell migration, invasion, and proliferation. It has been shown to be overexpressed in many types of cancer, including breast, lung, and prostate cancer.
Propriétés
Nom du produit |
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C23H20N2O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-15(2)27-18-10-7-16(8-11-18)14-24-25-23(26)22-13-20-19-6-4-3-5-17(19)9-12-21(20)28-22/h3-15H,1-2H3,(H,25,26)/b24-14+ |
Clé InChI |
HGJSTHZOHUZDNN-ZVHZXABRSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)


![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
